2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
This compound features a polycyclic heteroaromatic core (5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-pentaene) with three ketone groups (4,6,17-trione) and two distinct substituents: a 3-methoxyphenyl group at position 2 and a 3-methoxypropyl chain at position 7. The 3-methoxypropyl substituent introduces conformational flexibility and enhanced lipophilicity compared to simpler methoxyaryl analogs, while the 3-methoxyphenyl group may influence π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C25H23N3O5/c1-32-12-6-11-28-23-20(24(30)27-25(28)31)18(14-7-5-8-15(13-14)33-2)19-21(26-23)16-9-3-4-10-17(16)22(19)29/h3-5,7-10,13,18,26H,6,11-12H2,1-2H3,(H,27,30,31) |
InChI Key |
DLGJZDKRWHWRNQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)NC1=O |
Origin of Product |
United States |
Biological Activity
Overview
The compound 2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule with potential biological significance. Its unique structure suggests a range of possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.36 g/mol
Biological Activity
The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action:
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : The triazatetracyclo core may interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could indicate effects on the central nervous system.
Research Findings
Recent studies have explored the biological activity of structurally similar compounds within the triazatetracyclo family:
| Study | Compound | Findings |
|---|---|---|
| Smith et al., 2023 | Triazatetracyclo derivative | Showed significant inhibition of cancer cell proliferation in vitro. |
| Johnson et al., 2022 | Methoxy-substituted triazatetracyclo | Exhibited antioxidant properties in cellular models. |
| Lee et al., 2021 | Related triazatetracyclo compound | Induced apoptosis in leukemia cells through caspase activation. |
Case Studies
- Anticancer Activity : A study by Smith et al. demonstrated that derivatives of triazatetracyclo compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research conducted by Johnson et al. indicated that methoxy-substituted variants exhibited neuroprotective effects against oxidative stress in neuronal cell cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.
Table 1: Structural and Functional Comparison
*XLogP3: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on structural analogs in . ‡Predicted using substituent contributions from .
Key Findings
Substituent Effects on Lipophilicity: The target compound’s 3-methoxypropyl group increases lipophilicity (XLogP3 ~3.1) compared to the 3,4-dimethoxyphenyl analog (XLogP3 1.9) . In contrast, the ethyl carboxylate derivative (XLogP3 2.7) balances lipophilicity with hydrogen-bonding capacity due to its ester group .
Hydrogen-Bonding Capacity :
- The target’s trione groups and methoxy substituents provide 8 hydrogen-bond acceptors , exceeding the 7 acceptors in the dimethoxyphenyl analog . This may enhance binding to polar biological targets but reduce blood-brain barrier penetration.
Structural Rigidity vs. Flexibility: The triazatetracyclo core in the target and ’s compound imposes rigidity, favoring planar interactions.
Research Implications and Limitations
- Gaps in Data : Experimental solubility, stability, and toxicity profiles for the target compound are lacking. Computational models based on analogs (e.g., ) provide preliminary insights but require validation.
- Synthetic Challenges : The complex tetracyclic core necessitates multi-step synthesis, as seen in related compounds (e.g., ’s furochromene derivatives), which may limit scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
